molecular formula C9H18O2 B14589667 1,1-Dipropoxycyclopropane CAS No. 61154-40-3

1,1-Dipropoxycyclopropane

Cat. No.: B14589667
CAS No.: 61154-40-3
M. Wt: 158.24 g/mol
InChI Key: UGSYKMMYUHBASY-UHFFFAOYSA-N
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Description

1,1-Dipropoxycyclopropane is an organic compound belonging to the class of cyclopropanes, which are characterized by a three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dipropoxycyclopropane can be synthesized through the reaction of propyl alcohol with cyclopropane derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between propyl alcohol and a cyclopropane precursor.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dipropoxycyclopropane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

1,1-Dipropoxycyclopropane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dipropoxycyclopropane involves its interaction with various molecular targets and pathways. The compound’s cyclopropane ring is highly strained, making it reactive and capable of undergoing ring-opening reactions. These reactions can lead to the formation of new chemical bonds and the generation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

    1,1-Difluorocyclopropane: Known for its use in medicinal chemistry and as a precursor for fluorinated compounds.

    1,1-Dichlorocyclopropane: Used in the synthesis of chlorinated organic compounds.

    1,1-Dimethoxycyclopropane: Utilized in organic synthesis as a reagent.

Uniqueness: 1,1-Dipropoxycyclopropane is unique due to its specific propoxy substituents, which impart distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61154-40-3

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

1,1-dipropoxycyclopropane

InChI

InChI=1S/C9H18O2/c1-3-7-10-9(5-6-9)11-8-4-2/h3-8H2,1-2H3

InChI Key

UGSYKMMYUHBASY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CC1)OCCC

Origin of Product

United States

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